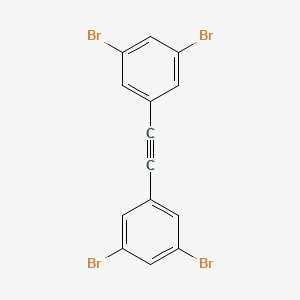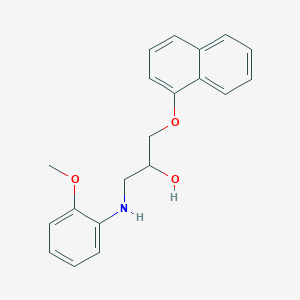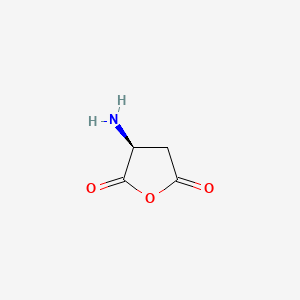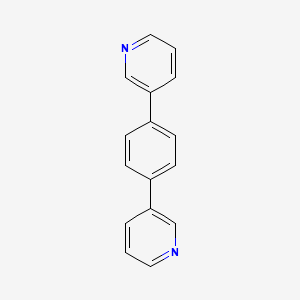
3-(4-(Pyridin-3-yl)phenyl)pyridine
Übersicht
Beschreibung
3-(4-(Pyridin-3-yl)phenyl)pyridine (abbreviated as 3PYP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the family of pyridine derivatives.
Wirkmechanismus
The mechanism of action of 3-(4-(Pyridin-3-yl)phenyl)pyridine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. Tubulin is a protein that plays a crucial role in the formation of the microtubule network, which is essential for cell division. 3-(4-(Pyridin-3-yl)phenyl)pyridine binds to the colchicine-binding site of tubulin, which prevents tubulin from polymerizing and forming microtubules. This results in the disruption of the microtubule network, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(Pyridin-3-yl)phenyl)pyridine exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, 3-(4-(Pyridin-3-yl)phenyl)pyridine has been shown to exhibit anti-inflammatory activity. Studies have shown that 3-(4-(Pyridin-3-yl)phenyl)pyridine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-(Pyridin-3-yl)phenyl)pyridine is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of novel anticancer agents. However, one of the limitations of 3-(4-(Pyridin-3-yl)phenyl)pyridine is its low solubility in water, which makes it difficult to use in biological assays. This can be overcome by using appropriate solvents or by modifying the chemical structure of 3-(4-(Pyridin-3-yl)phenyl)pyridine to improve its solubility.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-(Pyridin-3-yl)phenyl)pyridine. One of the future directions is the development of novel anticancer agents based on the structure of 3-(4-(Pyridin-3-yl)phenyl)pyridine. This can be achieved by modifying the chemical structure of 3-(4-(Pyridin-3-yl)phenyl)pyridine to improve its potency and selectivity towards cancer cells. Another future direction is the development of novel anti-inflammatory agents based on the structure of 3-(4-(Pyridin-3-yl)phenyl)pyridine. This can be achieved by modifying the chemical structure of 3-(4-(Pyridin-3-yl)phenyl)pyridine to improve its potency and selectivity towards pro-inflammatory cytokines. Finally, future research can focus on the optimization of the synthesis method of 3-(4-(Pyridin-3-yl)phenyl)pyridine to improve its efficiency and yield.
Wissenschaftliche Forschungsanwendungen
3-(4-(Pyridin-3-yl)phenyl)pyridine has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 3-(4-(Pyridin-3-yl)phenyl)pyridine has been used as a building block for the synthesis of various organic materials, such as conjugated polymers and dendrimers. In organic electronics, 3-(4-(Pyridin-3-yl)phenyl)pyridine has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In medicinal chemistry, 3-(4-(Pyridin-3-yl)phenyl)pyridine has been studied for its potential use as an anticancer agent. Studies have shown that 3-(4-(Pyridin-3-yl)phenyl)pyridine exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of 3-(4-(Pyridin-3-yl)phenyl)pyridine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
3-(4-pyridin-3-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-15(11-17-9-1)13-5-7-14(8-6-13)16-4-2-10-18-12-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVOLGHAXFLJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298667 | |
| Record name | 3,3′-(1,4-Phenylene)bis[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(pyridin-3-yl)benzene | |
CAS RN |
446311-36-0 | |
| Record name | 3,3′-(1,4-Phenylene)bis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446311-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-(1,4-Phenylene)bis[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)
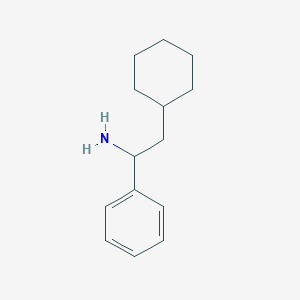
![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)

